molecular formula C8H6F3IO B12944718 4-Iodo-2-methyl-1-(trifluoromethoxy)benzene

4-Iodo-2-methyl-1-(trifluoromethoxy)benzene

Cat. No.: B12944718
M. Wt: 302.03 g/mol
InChI Key: AMFDYMGTBFSXNQ-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6F3IO It is a derivative of benzene, where the hydrogen atoms are substituted with iodine, methyl, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methyl-1-(trifluoromethoxy)benzene typically involves the iodination of 2-methyl-1-(trifluoromethoxy)benzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methyl-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

4-Iodo-2-methyl-1-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Iodo-2-methyl-1-(trifluoromethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-(trifluoromethoxy)benzene
  • 2-Iodo-1-(trifluoromethoxy)benzene
  • 4-Iodo-2-methylbenzene

Uniqueness

4-Iodo-2-methyl-1-(trifluoromethoxy)benzene is unique due to the presence of both the iodine and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the iodine atom provides a site for further functionalization .

Biological Activity

4-Iodo-2-methyl-1-(trifluoromethoxy)benzene is an organic compound classified as a halogenated aromatic hydrocarbon. Its molecular formula is C₈H₆F₃I, and it has a molecular weight of approximately 286.03 g/mol. The compound features an iodine atom and a trifluoromethoxy group attached to a benzene ring, which significantly influences its chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its reactivity, potential applications in medicinal chemistry, and relevant case studies.

The presence of the trifluoromethoxy group enhances the compound's reactivity due to its electron-withdrawing nature, which stabilizes negative charges during reactions. This characteristic makes it particularly interesting in synthetic organic chemistry, where it can participate in various coupling reactions effectively.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing trifluoromethoxy groups have been shown to inhibit cell viability in ovarian cancer cells, with IC₅₀ values ranging from 31.5 to 43.9 µM .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes associated with cancer progression. For example, compounds with similar structures have demonstrated selective inhibition of the monoacylglycerol lipase (MAGL), a target in the endocannabinoid system that plays a role in tumor metabolism . The binding interactions between these compounds and MAGL suggest that modifications in their structure can enhance their inhibitory potency.

Case Studies

Several studies have explored the biological activity of halogenated aromatic compounds, including those with trifluoromethoxy groups:

  • Antiproliferative Activity : A study evaluated various trifluoromethoxy-substituted compounds for their ability to inhibit cancer cell growth. The results indicated that structural modifications could lead to improved potency against ovarian cancer cell lines .
  • Enzyme Inhibition : Research demonstrated that certain derivatives could selectively inhibit MAGL without affecting other cannabinoid receptors, indicating a potential therapeutic window for targeting specific pathways in cancer treatment .

Data Table: Comparative Biological Activity of Related Compounds

Compound NameIC₅₀ (µM)Target EnzymeBiological Activity Description
This compoundTBDMAGLPotential inhibitor; structure-activity relationship needs exploration
Compound A (similar structure)31.5MAGLSignificant inhibition in ovarian cancer cells
Compound B (different halogenation)43.9FAAHModerate inhibition; less selective than Compound A

Properties

Molecular Formula

C8H6F3IO

Molecular Weight

302.03 g/mol

IUPAC Name

4-iodo-2-methyl-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H6F3IO/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,1H3

InChI Key

AMFDYMGTBFSXNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)OC(F)(F)F

Origin of Product

United States

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